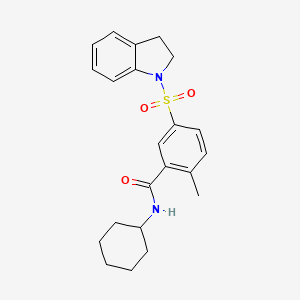
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide, also known as GW4869, is a small molecule inhibitor with a chemical structure that inhibits neutral sphingomyelinase-2 (nSMase2) activity. This molecule has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide inhibits the activity of nSMase2, which is involved in the production of ceramide, a lipid molecule that plays a role in various cellular processes. By inhibiting nSMase2, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide reduces the production of ceramide, which can lead to the inhibition of various cellular processes involved in disease progression.
Biochemical and Physiological Effects:
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of exosome secretion, the reduction of amyloid-beta and tau protein accumulation, and the inhibition of virus replication. Additionally, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has several advantages for lab experiments, including its small molecular size, which allows for easy cell penetration and uptake. Additionally, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to have low toxicity in both in vitro and in vivo studies. However, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has limitations, including its relatively low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide research, including the development of more potent and selective inhibitors of nSMase2. Additionally, further studies are needed to determine the optimal dosage and administration of N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide for therapeutic applications in various diseases. Furthermore, the potential use of N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide as a drug delivery system for targeted therapy is an area of future research.
Synthesis Methods
The synthesis of N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide involves several steps, including the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cyclohexyl-2-aminoethanesulfonic acid to form the amide. The final step involves the reaction of the amide with 2,3-dihydro-1H-indole to form N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide.
Scientific Research Applications
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to inhibit the exosome secretion pathway, which is involved in tumor growth and metastasis. In neurodegenerative disorders, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to reduce the accumulation of amyloid-beta and tau proteins, which are involved in Alzheimer's disease. In infectious diseases, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to inhibit the replication of viruses such as hepatitis C and dengue virus.
properties
IUPAC Name |
N-cyclohexyl-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-11-12-19(15-20(16)22(25)23-18-8-3-2-4-9-18)28(26,27)24-14-13-17-7-5-6-10-21(17)24/h5-7,10-12,15,18H,2-4,8-9,13-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWQZLPLHCDKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2-methylbenzyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide](/img/structure/B6072133.png)
![2-methoxybenzaldehyde [5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6072140.png)
![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-(methoxymethyl)piperidine](/img/structure/B6072149.png)
![methyl 4-[(4-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}-1-piperidinyl)methyl]benzoate](/img/structure/B6072150.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B6072159.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6072166.png)
![1-(3-chlorophenyl)-4-[1-(3,4-difluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B6072176.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6072190.png)
![4-(2-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6072215.png)
![2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(1E)-(dimethylamino)methylene]benzenesulfonamide](/img/structure/B6072218.png)

![2-[4-(4-isobutylbenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6072232.png)
![3-(4-chlorophenyl)-2-methyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6072234.png)